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3,4-bis(methoxymethoxy)benzoic Acid

Cat. No.: B15373827
M. Wt: 242.22 g/mol
InChI Key: RPXJIJXOAQZKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(methoxymethoxy)benzoic Acid (CAS 149220-87-1) is a benzoic acid derivative where the two phenolic hydroxyl groups are protected as methoxymethyl (MOM) ethers . This protection makes the compound a stable and versatile synthetic building block, particularly valued for introducing a catechol (3,4-dihydroxybenzene) moiety in complex molecule construction . The MOM protecting groups are stable under a wide range of conditions but can be readily removed under mild acidic conditions, allowing for the selective deprotection of the catechol unit at a late stage in a synthetic sequence . This compound serves as a key precursor in organic synthesis, especially in the development of novel pharmaceutical candidates and natural products . Its utility is demonstrated in multi-step synthetic pathways, where it is used to create dimeric polyphenolic structures investigated for potential antimalarial activity . Furthermore, protected benzoic acids like this one are fundamental in methodologies such as Birch reduction-alkylation, which enables the functionalization of aromatic rings to create valuable, complex intermediates . Researchers utilize this chemical as a starting material for generating complex molecular architectures, including in the synthesis of isocoumarins and other natural product analogs . The molecular formula for this compound is C 11 H 14 O 6 and it has a molecular weight of 242.22 g/mol . Attention: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O6 B15373827 3,4-bis(methoxymethoxy)benzoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

3,4-bis(methoxymethoxy)benzoic acid

InChI

InChI=1S/C11H14O6/c1-14-6-16-9-4-3-8(11(12)13)5-10(9)17-7-15-2/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

RPXJIJXOAQZKFO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C(=O)O)OCOC

Origin of Product

United States

Academic Context and Significance of 3,4 Bis Methoxymethoxy Benzoic Acid

Historical Development of Benzene (B151609) Derivatives with Protected Hydroxyl Moieties in Organic Synthesis

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules by preventing unwanted side reactions. Hydroxyl groups, particularly the phenolic hydroxyls on benzene derivatives, are often reactive under a wide range of conditions, necessitating their temporary masking.

Historically, simple derivatives like acetates were used to protect phenolic hydroxyls. While effective for certain transformations, their utility was limited due to their susceptibility to hydrolysis under both acidic and basic conditions. The progression of organic synthesis demanded a more diverse toolkit of protecting groups with varied stability profiles, allowing for selective removal in the presence of other sensitive functionalities—a concept known as orthogonality.

The 20th century saw the development of a vast array of protecting groups for hydroxyls. Key advancements included:

Alkyl and Benzyl (B1604629) Ethers: Offering greater stability, especially towards bases, compared to esters. Benzyl (Bn) ethers became particularly prominent due to their convenient removal by catalytic hydrogenolysis, a mild and selective method.

Silyl Ethers: The introduction of silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS/TBS), and triisopropylsilyl (TIPS), was a significant leap forward. Their stability can be tuned by altering the steric bulk of the substituents on the silicon atom, and they are typically removed under acidic conditions or with a fluoride ion source, offering a distinct deprotection strategy.

Acetals: Protecting groups like methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether form acetals with hydroxyl groups. total-synthesis.com These groups are characterized by their stability to basic, organometallic, and many oxidizing and reducing reagents, but are readily cleaved under acidic conditions. adichemistry.comspcmc.ac.in This acid lability is a crucial feature, providing a reliable method for deprotection that is orthogonal to many other common protecting groups. adichemistry.com

The development of these varied groups allowed chemists to design intricate, multi-step syntheses of natural products and pharmaceuticals, where multiple hydroxyl groups with different reactivities needed to be selectively addressed.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Cleavage Conditions
Benzyl EtherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMSCl, ImidazoleTBAF, HF, or mild acid
Methoxymethyl EtherMOMMOMCl, DIPEAAcid (e.g., HCl, ZnBr₂) adichemistry.comwikipedia.orgresearchgate.net
Tetrahydropyranyl EtherTHPDihydropyran, PTSAAqueous acid

Conceptual Framework for Aryl Carboxylic Acids as Synthetic Building Blocks

Aryl carboxylic acids are a class of abundant, stable, and structurally diverse compounds that serve as fundamental building blocks in organic synthesis. adichemistry.com Their utility stems from the reactivity of the carboxyl group, which can be transformed into a wide array of other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation.

Traditionally, the conversion of carboxylic acids into reactive derivatives like acid chlorides or esters was a prerequisite for their use in synthesis. However, contemporary methodologies have increasingly focused on the direct use of carboxylic acids, enhancing synthetic efficiency and reducing waste.

Key transformations that position aryl carboxylic acids as versatile synthetic precursors include:

Amide and Ester Formation: Direct condensation with amines or alcohols is a fundamental transformation, crucial in the synthesis of pharmaceuticals and polymers.

Ketone Synthesis: Palladium-catalyzed cross-coupling reactions between aryl carboxylic acids and organoboron reagents provide direct routes to aryl ketones.

Decarboxylative Coupling: A paradigm-shifting strategy involves the extrusion of CO₂ to generate an aryl nucleophile (or radical) in situ. This allows the aryl carboxylic acid to act as a surrogate for an organometallic reagent in cross-coupling reactions. Metallaphotoredox catalysis has significantly expanded the scope of these reactions, enabling decarboxylative halogenation, borylation, and C-C bond formation under mild conditions. adichemistry.com

Directing Groups: The carboxylate group can function as a traceless directing group in C-H activation chemistry, guiding the functionalization of a C-H bond at a specific position on the aromatic ring before being removed.

The widespread availability of variously substituted benzoic acids from commercial sources and their straightforward synthesis make them indispensable starting materials for creating complex molecular architectures. adichemistry.com

Transformation TypeReactant PartnerProductTypical Catalyst/Reagent
AmidationAmineAmideCoupling agents (e.g., DCC)
EsterificationAlcoholEsterAcid or base catalyst
Decarboxylative BorylationBoron sourceAryl boronic esterPalladium catalyst
Decarboxylative Cross-CouplingAryl halideBiarylPalladium or Nickel/Photoredox catalyst

Emerging Research Trajectories Involving 3,4-bis(methoxymethoxy)benzoic Acid

While this compound is a well-established building block, its application continues to be relevant in modern synthetic challenges, particularly in the total synthesis of complex natural products and the development of novel functional materials.

Emerging research trajectories are not necessarily focused on the compound itself, but on its strategic implementation in sophisticated synthetic designs. These include:

Total Synthesis of Natural Products: The demand for efficient routes to biologically active natural products, many of which are poly-phenolic, ensures the continued relevance of reliably protected synthons like this compound. Its use in divergent synthetic strategies, where a common intermediate is used to generate a library of related natural product analogs for structure-activity relationship studies, is a key area. For instance, it could be a precursor in the synthesis of bisanthraquinone natural products, which often feature polyoxygenated aromatic rings and exhibit significant biological activities. nih.govresearchgate.net

Orthogonal Synthesis Strategies: As synthetic targets become more complex, the need for precise control over the sequence of deprotection steps increases. Research focuses on integrating the acid-labile MOM group into synthetic plans that feature a variety of other protecting groups (e.g., base-labile esters, fluoride-labile silyl ethers, and hydrogenolysis-labile benzyl ethers). The predictable and mild conditions for MOM ether cleavage allow it to fit seamlessly into these orthogonal protection schemes.

Development of Novel Therapeutics and Materials: The catechol moiety, unmasked from its MOM-protected form, is a key structural unit in many pharmaceutically active compounds and functional materials. It is known for its metal-chelating properties and redox activity. Research into new drugs, such as kinase inhibitors, or advanced materials, like adhesives and coatings inspired by mussel adhesion chemistry, may rely on the controlled introduction of catechol groups via precursors like this compound.

In essence, the future of this compound lies in its enabling role—providing a robust and reliable solution to the challenge of carrying a sensitive catechol functionality through complex synthetic sequences.

Synthetic Strategies and Methodologies for 3,4 Bis Methoxymethoxy Benzoic Acid

Precursor Selection and Retrosynthetic Analysis for 3,4-bis(methoxymethoxy)benzoic Acid

The synthesis of this compound often begins with a retrosynthetic analysis that identifies readily available starting materials. This approach simplifies the synthetic process by leveraging established chemical transformations on precursors that already contain the core benzoic acid structure or a group that can be easily converted to a carboxylic acid.

Derivation from 3,4-bis(methoxymethoxy)benzaldehyde (B1279666) via Oxidation

A common and straightforward strategy for the synthesis of this compound involves the oxidation of its corresponding aldehyde, 3,4-bis(methoxymethoxy)benzaldehyde. nih.gov This method is advantageous as the aldehyde precursor can be synthesized from protocatechualdehyde (3,4-dihydroxybenzaldehyde) by protecting the phenolic hydroxyl groups with methoxymethyl (MOM) ether. The subsequent oxidation of the aldehyde functional group to a carboxylic acid is a high-yielding and well-documented transformation in organic chemistry.

Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, such as scale, and tolerance of other functional groups.

Table 1: Common Oxidation Reagents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical ConditionsNotes
Potassium permanganate (B83412) (KMnO₄)Basic aqueous solution, followed by acidificationPowerful, inexpensive oxidant.
Jones reagent (CrO₃/H₂SO₄/acetone)Acetone, 0°C to room temperatureStrong oxidant, but chromium waste is a concern.
Pinnick oxidation (NaClO₂/NaH₂PO₄)t-BuOH/H₂O, room temperatureMild and selective for aldehydes.
Tollens' reagent ([Ag(NH₃)₂]⁺)Aqueous ammoniaMild, often used as a qualitative test.

The Pinnick oxidation is particularly effective for this transformation due to its mildness and high chemoselectivity, ensuring that the methoxymethyl protecting groups remain intact during the reaction.

Routes from Dihydroxybenzoic Acid Derivatives

The key step in this route is the protection of the hydroxyl groups. This is typically achieved by treating the dihydroxybenzoic acid with a suitable reagent like methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM). It may be necessary to first esterify the carboxylic acid to prevent it from interfering with the protection step, followed by deprotection of the ester at the end of the synthesis. diva-portal.org

Table 2: Synthetic Route from 3,4-Dihydroxybenzoic Acid

StepReactionReagents and ConditionsPurpose
1 (Optional)EsterificationMethanol (B129727) (MeOH), cat. H₂SO₄, refluxProtects the carboxylic acid. diva-portal.org
2ProtectionMethoxymethyl chloride (MOM-Cl), DIPEA, DCMProtects the two hydroxyl groups.
3 (If step 1 performed)HydrolysisAqueous NaOH, followed by H₃O⁺ workupDeprotects the ester to yield the final product. rasayanjournal.co.in

This methodology is advantageous as it utilizes a readily available and inexpensive starting material.

Direct Functionalization Approaches to this compound Synthesis

These strategies focus on introducing the carboxylic acid group directly onto a pre-formed 1,2-bis(methoxymethoxy)benzene (B3051901) ring. These routes can be more convergent but may present challenges in terms of regioselectivity and reaction conditions.

Electrophilic Aromatic Substitution Routes

The introduction of a carboxyl group onto the 1,2-bis(methoxymethoxy)benzene ring via electrophilic aromatic substitution is a plausible, albeit challenging, approach. The two methoxymethoxy groups are ortho, para-directing and activating, meaning they will direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. libretexts.org In the case of 1,2-bis(methoxymethoxy)benzene, the 4-position is sterically the most accessible for substitution.

Direct carboxylation using carbon dioxide is generally difficult. A more common two-step approach is the Friedel-Crafts acylation, where an acyl group is introduced, followed by an oxidation step. For example, reacting 1,2-bis(methoxymethoxy)benzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride would likely yield 4-acetyl-1,2-bis(methoxymethoxy)benzene. This ketone can then be oxidized to the desired carboxylic acid using methods like the haloform reaction. It is important to note that the carboxylic acid group itself is a deactivating and meta-directing group in electrophilic aromatic substitution. doubtnut.comquora.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions for Aryl Carboxylic Acid Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions that can be adapted for the synthesis of aryl carboxylic acids. nih.gov A potential strategy would involve the synthesis of a halogenated precursor, such as 4-bromo-1,2-bis(methoxymethoxy)benzene. This aryl halide could then undergo a palladium-catalyzed carbonylation reaction with carbon monoxide and a suitable nucleophile to introduce the carboxylic acid group.

Alternatively, a Grignard reagent could be formed from 4-bromo-1,2-bis(methoxymethoxy)benzene by reacting it with magnesium metal. Subsequent reaction of this Grignard reagent with carbon dioxide, followed by an acidic workup, would yield the target benzoic acid.

Oxidative Methodologies for Carboxylic Acid Introduction

If a precursor such as 4-methyl-1,2-bis(methoxymethoxy)benzene is available, the methyl group can be directly oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically required for this transformation. The reaction is generally robust but requires careful control to avoid over-oxidation or cleavage of the methoxymethyl ether protecting groups.

Another oxidative approach could involve the cleavage of a more complex side chain. For instance, an aryl ketone, synthesized via Friedel-Crafts acylation as mentioned earlier, can be subjected to oxidative cleavage under specific conditions to yield the carboxylic acid. organic-chemistry.org

Protection-Deprotection Sequence Engineering for Methoxy-Methoxy Groups in Benzoic Acid Synthesis

The successful synthesis of this compound hinges on the efficient management of the methoxymethyl (MOM) protecting groups. This involves both their strategic introduction to the precursor molecule and their subsequent removal under conditions that preserve the integrity of the target benzoic acid.

Optimization of Methoxymethoxy Group Introduction

The introduction of the MOM group typically involves the reaction of an alcohol with a MOM-donating reagent in the presence of a base. wikipedia.orgadichemistry.com Common reagents for this purpose include chloromethyl methyl ether (MOMCl) and dimethoxymethane (B151124). adichemistry.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. N,N-diisopropylethylamine (DIPEA) is a frequently used non-nucleophilic base that effectively facilitates the reaction while minimizing unwanted side products. wikipedia.org

The starting material for the synthesis of this compound is typically a dihydroxybenzoic acid derivative, where the two hydroxyl groups are situated at the 3 and 4 positions of the benzene (B151609) ring. The protection of these phenolic hydroxyls as MOM ethers is a critical step. The reactivity of the hydroxyl groups can be influenced by the electronic nature of the benzoic acid moiety.

Several methods can be employed for the introduction of the MOM group:

Chloromethyl methyl ether (MOMCl) and a hindered base: This is a widely used method where MOMCl is reacted with the dihydroxybenzoic acid in the presence of a hindered base like DIPEA in a suitable solvent such as dichloromethane. wikipedia.org

Dimethoxymethane with an acid catalyst: An alternative approach involves the use of dimethoxymethane in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide. adichemistry.com

The optimization of this step involves fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents to achieve the highest possible yield of the desired bis-MOM protected product.

Stability Profiles of Methoxymethoxy Protecting Groups under Various Synthetic Conditions

The MOM group is valued for its stability across a broad spectrum of synthetic conditions. oup.comchemistrytalk.org It is generally stable to strongly basic and weakly acidic media, as well as a variety of oxidizing and reducing agents. adichemistry.comoup.com This robustness allows for subsequent chemical transformations on other parts of the molecule without premature cleavage of the protecting group.

However, the stability of the MOM ether is not absolute. It is susceptible to cleavage under strongly acidic conditions. adichemistry.com This lability in the presence of strong acids is the basis for its removal (deprotection). The stability of the MOM group can be influenced by the electronic environment of the molecule. For instance, aromatic MOM ethers, such as those in this compound, exhibit different reactivity compared to aliphatic MOM ethers. acs.org

Several reagents and conditions have been developed for the selective deprotection of MOM ethers, offering a range of options depending on the specific requirements of the synthesis. These include:

Acid-catalyzed hydrolysis: This is the most common method, typically employing mineral acids like HCl in a protic solvent. oup.com

Lewis acids: A variety of Lewis acids, such as bismuth triflate (Bi(OTf)₃), zinc bromide (ZnBr₂), and titanium tetrachloride (TiCl₄), have been shown to effectively cleave MOM ethers, often under milder conditions than traditional mineral acids. oup.com

Other reagents: Systems like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) have also been reported for MOM deprotection. tandfonline.com

The choice of deprotection method will depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, chemoselective deprotection of phenolic MOM ethers in the presence of other protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) ethers is a significant consideration in multi-step syntheses. oup.com

Table 1: Stability of MOM Protecting Group under Different Conditions

ConditionStability of MOM GroupReference
Strongly Basic MediaStable oup.com
Weakly Acidic MediaStable oup.com
Strongly Acidic MediaLabile adichemistry.com
Oxidizing AgentsGenerally Stable adichemistry.com
Reducing AgentsGenerally Stable adichemistry.com
Lewis AcidsLabile oup.com

Process Intensification and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The principles of green chemistry and process intensification are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free Synthesis and Sustainable Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research into solvent-free reaction conditions or the use of more sustainable solvents is an active area of investigation.

For the synthesis of benzoic acid derivatives, alternative reaction media are being explored. For example, the use of sulfolane, a polar, thermally stable, and water-soluble solvent, has been shown to be effective in the synthesis of benzoic acid from biomass-derived materials. escholarship.org While not a direct synthesis of the target molecule, this demonstrates the potential for replacing traditional, more hazardous solvents.

Solvent-free approaches, where the reaction is carried out in the neat reactants or with a solid-supported catalyst, offer significant environmental benefits. researchgate.net These methods can lead to higher reaction rates, easier product isolation, and reduced waste generation.

Catalytic Efficiencies in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of chemical processes. In the context of this compound synthesis, catalysis is crucial for both the protection and deprotection steps.

The introduction of the MOM group can be catalyzed by acids. adichemistry.com The use of solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offers advantages in terms of ease of separation and reusability, aligning with green chemistry principles. organic-chemistry.org Such heterogeneous catalysts can simplify the work-up procedure, as they can be removed by simple filtration. organic-chemistry.orgacs.org

Similarly, the deprotection of MOM ethers can be achieved with high efficiency using catalytic amounts of reagents like bismuth triflate. oup.com The use of a catalyst, as opposed to stoichiometric amounts of a reagent, reduces waste and improves the atom economy of the process. The development of highly active and selective catalysts is a continuous goal in optimizing the synthesis of this and other complex molecules.

Scale-Up Considerations for this compound Synthesis

Translating a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. The scale-up of the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include:

Heat Transfer: The protection and deprotection reactions can be exothermic. Efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The choice of reactor design and cooling systems becomes paramount on a larger scale.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving high conversion rates and minimizing side reactions. The viscosity of the reaction mixture and the efficiency of the stirring apparatus are important parameters.

Reagent Handling and Safety: The handling of large quantities of potentially hazardous reagents, such as MOMCl, requires stringent safety protocols and specialized equipment.

Product Isolation and Purification: The method of product isolation and purification used in the lab, such as column chromatography, may not be practical or economical on an industrial scale. Alternative methods like crystallization or extraction need to be developed and optimized. wikipedia.org

Process Control and Automation: Implementing robust process control systems is essential for monitoring and controlling key reaction parameters, ensuring batch-to-batch consistency and optimizing yields.

The transition from laboratory to industrial production often involves a pilot plant stage where the process is tested and refined on an intermediate scale before full-scale manufacturing is implemented.

Chemical Reactivity and Transformation Studies of 3,4 Bis Methoxymethoxy Benzoic Acid

Carboxylic Acid Group Reactivity in 3,4-bis(methoxymethoxy)benzoic Acid

The carboxylic acid functional group is a cornerstone of organic synthesis, offering a gateway to a multitude of other functionalities. In the context of this compound, this moiety serves as a primary site for chemical modification, allowing for the construction of more complex molecular architectures while the phenolic hydroxyls remain protected by methoxymethyl (MOM) ethers.

The conversion of the carboxylic acid group in this compound into esters and amides is a fundamental transformation. These reactions are crucial for creating derivatives with altered solubility, biological activity, or for introducing handles for further synthetic manipulations.

Esterification: This process typically involves reacting the benzoic acid derivative with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The direct acid-catalyzed reaction with an alcohol can be effective, but often requires harsh conditions that might compromise the MOM protecting groups. A milder and more common approach involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation: The formation of amides from this compound and an amine requires the activation of the carboxylic acid. This is often achieved by converting the acid to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents, similar to those used in esterification (e.g., DCC, EDC, HATU), can be employed to facilitate the direct condensation of the carboxylic acid with an amine under milder conditions, which is often preferable to preserve the integrity of the MOM ethers. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

TransformationReagent(s)ConditionsProduct
Esterification R-OH, H₂SO₄ (cat.)RefluxEster
R-OH, DCC, DMAPRoom Temperature, CH₂Cl₂Ester
Amidation 1. SOCl₂ 2. R-NH₂1. Reflux 2. Room Temp, PyridineAmide
R-NH₂, EDC, HOBtRoom Temperature, DMFAmide

The reduction of the carboxylic acid group offers a pathway to synthesize the corresponding primary alcohol or aldehyde, both of which are valuable synthetic intermediates.

Reduction to Alcohol: The carboxylic acid can be completely reduced to a primary alcohol, (3,4-bis(methoxymethoxy)phenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF). quora.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by a workup with water or dilute acid to yield the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. quora.com Direct reduction is often not feasible. A common strategy involves a two-step process: first, the carboxylic acid is converted into a derivative of suitable reactivity, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction (H₂, Pd/BaSO₄) or by using specific hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) at low temperatures.

Table 2: Reduction Strategies for the Carboxylic Acid Group

Target ProductReagent(s)Key Considerations
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄)Strong, non-selective reducing agent. Requires anhydrous conditions.
Borane-Tetrahydrofuran (BH₃·THF)More selective for carboxylic acids than LiAlH₄.
Aldehyde 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund)Two-step process. Catalyst poisoning is crucial to prevent over-reduction.
1. SOCl₂ 2. LiAl(H)(OtBu)₃Two-step process. Low temperature is required to control reactivity.

Selective functionalization implies reacting the carboxylic acid group without affecting the MOM ethers or the aromatic ring. This chemoselectivity is paramount for the successful synthesis of complex molecules. The stability of the MOM group is a key consideration; it is generally stable to basic and nucleophilic conditions but is labile under acidic conditions.

Therefore, strategies for selective functionalization typically favor non-acidic reaction pathways. For instance, the use of coupling agents for ester and amide formation avoids the strong acids required for Fischer esterification. Similarly, the conversion to an acid chloride using neutral or slightly basic conditions (e.g., oxalyl chloride with a catalytic amount of DMF) is preferred over strongly acidic reagents. The choice of reducing agent is also critical; while LiAlH₄ is effective, its high reactivity necessitates careful control. Milder, more selective reagents are often employed when other sensitive functional groups are present. The key is to select reagents and conditions that are reactive enough to transform the carboxylic acid but mild enough to leave the MOM protecting groups intact.

Aromatic Ring Functionalization of this compound

Functionalization of the aromatic ring of this compound allows for the introduction of new substituents, which can significantly alter the molecule's properties. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring: the carboxylic acid and the two methoxymethoxy groups.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. organic-chemistry.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. baranlab.org

In this compound, there are three potential DMGs: the C1-carboxylate (formed in situ by deprotonation of the acid), the C3-OMOM group, and the C4-OMOM group. The carboxylate is one of the most powerful DMGs, strongly directing lithiation to the C2 and C6 positions. organic-chemistry.org The OMOM group is also a potent DMG. organic-chemistry.org

The regioselectivity of the metalation is determined by the relative directing power of these groups and the specific reaction conditions (base, solvent, temperature).

C1-Carboxylate: Directs to C2 and C6.

C3-OMOM: Directs to C2.

C4-OMOM: Directs to C5.

Given the strength of the carboxylate as a DMG, metalation is expected to occur primarily at the C2 position, which is ortho to both the carboxylate and the C3-OMOM group. This represents a synergistic directing effect. However, metalation at C5, directed by the C4-OMOM group, is also a significant possibility. The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce a new substituent with high regiocontrol.

Table 3: Analysis of Directing Groups for ortho-Metalation

Directing GroupPositionTargeted ortho Position(s)Relative Directing Power
-COO⁻Li⁺C1C2, C6Strong
-OMOMC3C2Moderate-Strong
-OMOMC4C5Moderate-Strong

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic nature of the existing substituents. minia.edu.eg

In this compound:

-COOH group: Is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5).

-OMOM groups: Are electron-donating groups due to the oxygen lone pairs, which strongly activate the ring and direct incoming electrophiles to the ortho and para positions.

The powerful activating and directing effects of the two -OMOM groups overwhelmingly dominate the deactivating, meta-directing effect of the carboxylic acid. The C3-OMOM group directs ortho to C2 and para to C6 (which is blocked by the carboxyl group, but its influence is felt). The C4-OMOM group directs ortho to C5.

Considering the cumulative effects:

Position C5: Is activated by being ortho to the C4-OMOM group and meta to the C1-COOH group. This position is highly favored for substitution.

Position C2: Is activated by being ortho to the C3-OMOM group but is sterically hindered by the adjacent C1-COOH group.

Position C6: Is sterically hindered by the C1-COOH group.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

Ring PositionDirecting Influence from C1-COOHDirecting Influence from C3-OMOMDirecting Influence from C4-OMOMOverall EffectPredicted Outcome
C2 ortho (deactivated)ortho (activated)-Activated, but sterically hinderedMinor product
C5 meta (favored by deactivator)-ortho (activated)Strongly activated, sterically accessibleMajor product
C6 ortho (deactivated)para (activated)-Activated, but sterically hinderedMinor/No product

Selective Manipulation of Methoxymethoxy Protecting Groups in this compound Derivatives

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions. wikipedia.org In derivatives of this compound, the presence of two adjacent MOM groups raises the potential for selective manipulation, which is a key consideration in multi-step syntheses.

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this purpose. wikipedia.orgresearchgate.net The selective cleavage of one MOM group over the other in a molecule like this compound would depend on subtle differences in their electronic and steric environments, which are influenced by the substitution pattern on the aromatic ring.

Several reagents have been developed for the deprotection of MOM ethers under mild conditions, which could potentially be exploited for selective cleavage. researchgate.net For instance, reagents like zinc bromide (ZnBr₂) in the presence of a thiol have been shown to effectively remove MOM groups. researchgate.net The reaction conditions for such reagents could potentially be fine-tuned (e.g., by adjusting temperature, reaction time, or stoichiometry) to achieve selective deprotection.

Table 2: Reagents for the Cleavage of Methoxymethyl (MOM) Ethers

Reagent Conditions Comments
Trifluoroacetic acid (TFA) CH₂Cl₂, rt Strong acid, may affect other acid-labile groups.
Hydrochloric acid (HCl) MeOH or THF/H₂O Common and effective method.
Zinc bromide (ZnBr₂) / n-PrSH CH₂Cl₂, 0 °C to rt Mild conditions, high selectivity reported for some substrates. researchgate.net

This table outlines various reagents and conditions for the deprotection of MOM ethers, which could be applied to this compound derivatives.

The differential stability of the two MOM groups in this compound derivatives could also be influenced by neighboring group participation or chelation effects, particularly if other functional groups are present on the aromatic ring or its substituents.

Transprotection involves the conversion of one protecting group into another without the intermediate isolation of the deprotected alcohol. This strategy can be highly efficient in multi-step synthesis. While specific transprotection methodologies for this compound are not described in the literature, general principles can be applied.

For MOM-protected phenols, a common approach involves the in-situ formation of a silyl ether upon treatment with a trialkylsilyl triflate and a base, such as 2,2'-bipyridyl. The resulting silyl ether can then be cleaved under standard conditions or, in some cases, directly converted to another protecting group. The choice of the new protecting group would depend on the subsequent reaction steps and the desired orthogonality.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This can be achieved through a combination of experimental and computational methods.

Kinetic studies can provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters such as concentration, temperature, and catalyst loading. For transformations involving this compound, such as its deprotection or participation in coupling reactions, kinetic analysis would help in elucidating the reaction pathway.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway.

In the context of this compound, DFT studies could be employed to investigate the mechanism of palladium-catalyzed coupling reactions at its aromatic core. For example, the energies of the oxidative addition, transmetalation, and reductive elimination steps could be calculated to identify the rate-determining step and to understand the influence of ligands and substituents on the reaction profile.

Similarly, computational analysis of the MOM group cleavage could shed light on the role of the acid catalyst and solvent molecules in facilitating the reaction. Theoretical studies have indicated that for the BiCl₃-facilitated cleavage of MOM ethers, water plays a key role in the process. Such computational insights can guide the rational design of more efficient and selective synthetic methods for the transformation of this compound and its derivatives.

Application of 3,4 Bis Methoxymethoxy Benzoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Catechol and Veratrole Derivatives

3,4-bis(methoxymethoxy)benzoic acid, also known as MOM-protected protocatechuic acid, is a valuable starting material in organic synthesis due to the presence of the methoxymethyl (MOM) ether protecting groups on its phenolic hydroxyls. These groups are stable under a variety of reaction conditions but can be readily removed to unmask the catechol functionality, which is a key structural motif in many biologically active molecules and industrial chemicals. morressier.commanchester.ac.uk

Synthetic Pathways to Substituted Catechols via Deprotection

The primary route to substituted catechols from this compound involves the deprotection of the two MOM ether groups. This transformation reveals the 1,2-dihydroxybenzene (catechol) core, which can be further modified or incorporated into larger molecular frameworks. rsc.org The deprotection is typically achieved under acidic conditions. For instance, treatment with a strong acid like hydrochloric acid in a protic solvent such as methanol (B129727) can effectively cleave the MOM ethers. thieme-connect.de This process is crucial for synthesizing various catechol analogs. morressier.com

The choice of deprotection conditions is critical to avoid unwanted side reactions, especially when other sensitive functional groups are present in the molecule. The reaction is often performed at elevated temperatures to ensure complete removal of both MOM groups. thieme-connect.de

Table 1: Deprotection of this compound to Catechol Derivatives

ProductReagentsSolventConditionsReference
3,4-dihydroxybenzoic acidHydrochloric AcidMethanol60°C, 15 min thieme-connect.de

Synthetic Pathways to Substituted Veratroles and Guaiacols

The synthesis of veratrole (1,2-dimethoxybenzene) and guaiacol (B22219) (2-methoxyphenol) derivatives from this compound involves a combination of deprotection and selective methylation steps. nih.govnih.gov

For the synthesis of veratrole derivatives, a common strategy involves the initial deprotection of the MOM groups to yield the corresponding catechol. This is followed by exhaustive methylation of both hydroxyl groups, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The synthesis of guaiacol derivatives requires a more nuanced approach involving selective monomethylation. This can be challenging due to the similar reactivity of the two hydroxyl groups in the catechol intermediate. One approach involves the use of a bulky methylating agent or carefully controlling the stoichiometry of the reagents to favor methylation at one position over the other. Alternatively, a protection-deprotection strategy can be employed where one hydroxyl group is selectively protected, the other is methylated, and then the protecting group is removed.

Building Block for Natural Product Total Synthesis

The 3,4-dioxygenated aromatic core of this compound makes it an ideal starting material for the total synthesis of a wide array of natural products. nih.gov Its utility stems from the ability to unmask the catechol functionality at a desired stage of the synthesis, providing a handle for further chemical transformations.

Targeting Lignan (B3055560) and Neolignan Structures

Lignans and neolignans are a large class of natural products characterized by a dibenzylbutane skeleton. ctdbase.org Many of these compounds possess significant biological activities. The 3,4-dioxygenated phenyl unit is a common structural feature in many lignans. This compound can serve as a precursor to this unit. The synthesis often involves the conversion of the carboxylic acid group into other functionalities, such as an aldehyde or an alcohol, followed by coupling reactions to build the characteristic lignan framework. The MOM protecting groups are typically removed in the later stages of the synthesis to yield the final natural product.

Synthesis of Alkaloid Precursors

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. beilstein-journals.org A significant number of alkaloids, particularly those of the isoquinoline (B145761) and benzomorphan (B1203429) classes, feature a catechol or veratrole moiety embedded within their complex polycyclic structures. researchgate.net this compound is a logical and frequently used starting material for the construction of these alkaloid skeletons. The synthesis often begins with modifications of the carboxylic acid group and the aromatic ring, followed by cyclization reactions to form the heterocyclic core of the alkaloid. The deprotection of the MOM groups can be timed to facilitate specific cyclization strategies or to reveal the final phenolic hydroxyls present in the natural product.

Intermediate in Flavonoid and Isoflavonoid Synthesis

Flavonoids and isoflavonoids are a class of plant secondary metabolites with a polyphenolic structure. psu.edu The B-ring of many of these compounds is a 3,4-dihydroxyphenyl group. This compound is an excellent building block for the synthesis of this B-ring. nih.gov Synthetic strategies often involve the coupling of a derivative of this compound with a suitable A-ring precursor to construct the characteristic chromone (B188151) or chromanone core of flavonoids and isoflavonoids. researchgate.net The MOM protecting groups are advantageous as they are stable to the conditions often employed in the key bond-forming reactions and can be removed late in the synthesis to afford the desired polyhydroxylated natural product.

Monomer in Polymer Science and Functional Materials Chemistry

The structure of this compound makes it a suitable monomer for the synthesis of various polymers. The carboxylic acid functionality allows for its incorporation into polymer backbones through reactions like polycondensation.

Development of Polymeric Esters and Amides

The carboxylic acid group of this compound can readily undergo esterification with diols or amidation with diamines to form polyesters and polyamides, respectively. These polymerization reactions typically proceed via standard polycondensation methods. For instance, reaction with a diamine would lead to the formation of a polyamide chain with the 3,4-bis(methoxymethoxy)phenyl group as a repeating side unit. nih.gov

The resulting polymers possess unique properties conferred by the protected catechol units. These groups can influence the polymer's solubility, thermal characteristics, and potential for post-polymerization modification. The general synthesis of polyamides from a dicarboxylic acid and a diamine is a well-established process. acs.org Similarly, the synthesis of aromatic polyesters through methods like melt acidolysis polymerization of a dicarboxylic acid with a diacetate has been documented. researchgate.net While direct examples specifying this compound are not prevalent in readily available literature, the fundamental principles of polyester (B1180765) and polyamide synthesis strongly support its potential as a monomer in these reactions.

Below is a representative table of potential polymeric structures derived from this compound:

Monomer 1Monomer 2Resulting Polymer TypePotential Repeating Unit Structure
This compoundH₂N-R-NH₂ (Generic Diamine)Polyamide-[CO-C₆H₃(OCH₂OCH₃)₂-CO-NH-R-NH]-
This compoundHO-R-OH (Generic Diol)Polyester-[CO-C₆H₃(OCH₂OCH₃)₂-CO-O-R-O]-

Incorporation into Advanced Macromolecular Architectures

The functional nature of this compound also lends itself to the construction of more complex, non-linear polymer architectures such as dendrimers and hyperbranched polymers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of dendrimers often involves the use of monomers with multiple reactive sites. rsc.org

In this context, a derivative of this compound, after appropriate modification, could serve as a core molecule or a branching unit in dendritic synthesis. For example, the deprotection of the MOM groups to reveal the catechol functionality would provide two reactive sites for the attachment of subsequent generations of dendritic wedges. The synthesis of polyester and polyamide dendrimers based on monomers containing both acid and hydroxyl or amine functionalities is a known strategy. rsc.org While specific examples with this compound are not widely reported, its structural features are highly amenable to the divergent or convergent approaches used in dendrimer synthesis.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Substituted benzoic acid derivatives are crucial intermediates in the production of a wide array of agrochemicals and specialty chemicals. researchgate.net For instance, various methoxybenzoic acid derivatives are used in the synthesis of herbicides and other crop protection agents. A patent describes the use of a dendrimer formulation that can be used with dichloro- and trichloro-benzoic acid herbicides. google.com

The structural motif of a protected catechol within this compound is of particular interest. Catechol-containing compounds are known to be components of various biologically active molecules. The synthesis of such molecules often requires the use of protected catechol precursors to avoid unwanted side reactions. nih.gov The MOM groups in this compound provide this necessary protection, allowing for selective reactions at the carboxylic acid site before revealing the catechol functionality at a later stage.

While direct public-domain examples of its use in specific commercial agrochemicals are scarce, its structural similarity to other reported intermediates suggests its potential in this area. For example, 3-nitro-4-methoxybenzoic acid is a key intermediate in the synthesis of organic pigments. mdpi.com Furthermore, the synthesis of the specialty chemical and pharmaceutical bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of such substituted benzoic acids as industrial starting materials. nih.gov

The following table illustrates potential transformations of this compound into valuable chemical scaffolds:

Starting MaterialReagent/ConditionProductPotential Application Area
This compoundSOCl₂3,4-bis(methoxymethoxy)benzoyl chlorideIntermediate for amides, esters
This compoundH₂/Pd, or other reducing agents3,4-bis(methoxymethoxy)benzyl alcoholBuilding block for other derivatives
This compoundAcidic deprotection (e.g., TFA)3,4-Dihydroxybenzoic acid (Protocatechuic acid)Antioxidant, chelating agent, polymer precursor. nih.govnih.gov

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. These libraries are then screened for biological activity in drug discovery or for desired properties in materials science. The use of solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built upon a solid support resin. nih.gov

Functionalized building blocks are essential for this process, and this compound is a prime candidate for such applications. Its carboxylic acid group can be used to attach the molecule to a resin support, a common strategy in solid-phase synthesis. nih.gov Once anchored, the MOM-protected hydroxyl groups can be deprotected and further functionalized, or the aromatic ring can be subjected to various reactions to generate a library of diverse compounds.

The general principle involves using a core structure, like a functionalized benzoic acid, and systematically adding different chemical moieties to its reactive sites. nih.gov While specific library syntheses employing this compound are not extensively documented in public literature, the principles of combinatorial chemistry strongly support its utility as a scaffold. Its ability to present multiple points of diversification (the carboxylic acid and the two protected hydroxyls) makes it a valuable tool for generating molecular diversity.

Electronic Structure and Quantum Chemical Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules. While direct data for this compound is unavailable, extensive research on protocatechuic acid provides a solid foundation for analysis. mdpi.comresearchgate.netscielo.org.za

The introduction of methoxymethoxy groups in place of hydroxyl groups is expected to modulate the electronic properties. The MOM group is generally considered to be electron-donating, which would influence the electron density distribution on the aromatic ring and, consequently, its reactivity.

Frontier Molecular Orbital Theory Applications (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. scielo.org.za

For protocatechuic acid, the HOMO is typically localized over the catechol ring and the carboxyl group, indicating these are the primary sites for electron donation. The LUMO is distributed over the aromatic ring and the carboxylic acid function, suggesting these areas are susceptible to accepting electrons.

Computational studies on protocatechuic acid have reported its HOMO-LUMO gap. scielo.org.za The replacement of the hydroxyl protons with the methoxymethyl groups in this compound would likely lead to a slight alteration of the HOMO and LUMO energy levels. The electron-donating nature of the MOM groups could potentially raise the HOMO energy level, possibly leading to a slightly smaller HOMO-LUMO gap and thus, increased reactivity compared to protocatechuic acid under certain conditions.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of Protocatechuic Acid (PCA) (Example Data)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These are example values and can vary depending on the computational method and basis set used.

Charge Distribution and Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity, Fukui Functions)

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. A lower hardness value indicates higher reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For protocatechuic acid, these descriptors have been calculated to understand its antioxidant activity. scielo.org.za The introduction of MOM groups would likely decrease the electronegativity and hardness, while potentially increasing the electrophilicity, although detailed calculations would be needed to confirm these trends.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. In protocatechuic acid, the oxygen atoms of the hydroxyl groups are typically identified as susceptible to electrophilic attack, while the carbon atoms of the aromatic ring show varying reactivity. scielo.org.za In this compound, the oxygen atoms of the methoxymethoxy groups would also be expected to be reactive sites.

Table 2: Global Reactivity Descriptors of Protocatechuic Acid (PCA) (Example Data)

Descriptor Value (eV)
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35
Global Electrophilicity (ω) 3.66

Note: These are example values and can vary depending on the computational method and basis set used.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around its single bonds and the interplay of steric and electronic effects.

Energy Landscape Mapping

The potential energy surface of this compound would be complex due to the multiple rotatable bonds associated with the methoxymethoxy and carboxylic acid groups. A systematic conformational search would be necessary to identify the low-energy conformers. The orientation of the methoxymethoxy groups relative to the benzene (B151609) ring and the orientation of the carboxylic acid group would be the primary degrees of freedom. It is expected that the most stable conformers would seek to minimize steric hindrance between the bulky methoxymethoxy groups and the carboxylic acid moiety.

Hydrogen Bonding and Steric Effects

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could form between the hydrogen of the carboxylic acid and one of the oxygen atoms of the adjacent methoxymethoxy group. This would result in a planar, cyclic-like arrangement that would enhance the stability of that particular conformer.

Steric hindrance between the two adjacent methoxymethoxy groups, and between these groups and the carboxylic acid, will also be a major factor in determining the preferred conformation. The molecule will likely adopt a conformation that maximizes the distance between these bulky groups to alleviate steric strain.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. While no MD simulations have been reported specifically for this compound, the methodology is well-suited for predicting its reactivity in various environments.

MD simulations could be employed to:

Explore the conformational landscape and the transitions between different conformers in solution.

Study the solvation of the molecule and the interactions with solvent molecules.

Simulate the interaction of this compound with biological macromolecules, such as enzymes or receptors, to predict its potential biological activity.

Investigate its behavior at interfaces or within membranes.

By simulating the molecule's dynamic behavior, MD can provide valuable insights into its reactivity that complement the static picture provided by quantum chemical calculations. For instance, MD simulations have been used to study the interaction of other benzoic acid derivatives with protein binding sites. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of 3,4 Bis Methoxymethoxy Benzoic Acid

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties and reactivity of 3,4-bis(methoxymethoxy)benzoic acid. Through the application of quantum mechanical methods, it is possible to gain insights into its spectroscopic characteristics, reaction mechanisms, and nonlinear optical properties from first principles.

Advanced Research Methodologies for 3,4 Bis Methoxymethoxy Benzoic Acid Studies

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

The precise structure of "3,4-bis(methoxymethoxy)benzoic acid" and the intermediates formed during its synthesis, primarily through the protection of 3,4-dihydroxybenzoic acid, can be determined using a combination of advanced spectroscopic methods.

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for definitive assignments of protons and carbons, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For "this compound," COSY would reveal the correlation between the aromatic protons on the benzene (B151609) ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with directly attached carbon atoms. It would be used to assign the specific carbon signals for the aromatic CH groups and the methoxymethyl (MOM) ether groups.

In a study of a related compound, 3,5-dihydroxy-4-((E)-3-methylbut-1-enyl)benzoic acid, HMBC was instrumental in establishing the connectivity of the molecule by showing correlations between protons and distant carbons, a principle directly applicable to the structural confirmation of "this compound". researchgate.net

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (with ¹H)HMBC Correlations (with ¹³C)
Aromatic H-2Aromatic H-6C-3, C-4, C-6, Carboxyl C=O
Aromatic H-5Aromatic H-6C-3, C-4, C-1, Carboxyl C=O
Aromatic H-6Aromatic H-2, Aromatic H-5C-2, C-4, C-5, Carboxyl C=O
MOM Methylene (-O-CH₂-O-)MOM Methoxy (-O-CH₃)Aromatic C-3 or C-4
MOM Methoxy (-O-CH₃)MOM Methylene (-O-CH₂-O-)MOM Methylene Carbon

Note: This table is illustrative and based on established principles of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is invaluable for confirming the identity of "this compound" and for tracing the mechanistic pathway of its formation. By analyzing reaction aliquots, one could identify the mono-MOM protected intermediate, "3-hydroxy-4-methoxymethoxybenzoic acid" or "4-hydroxy-3-methoxymethoxybenzoic acid," based on its precise mass. HRMS can also help in identifying any unexpected byproducts, providing deeper insight into the reaction mechanism. For instance, in the analysis of related azido-benzoic acid derivatives, HRMS was used to confirm the elemental composition of the products with high accuracy. beilstein-journals.org

Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of the reaction to form "this compound" by observing changes in key functional groups.

Infrared Spectroscopy: The broad O-H stretching band of the starting material, 3,4-dihydroxybenzoic acid (typically around 3300-2500 cm⁻¹ for the carboxylic acid and ~3400 cm⁻¹ for the phenolic hydroxyls), would be monitored. researchgate.net As the reaction proceeds, the intensity of the phenolic O-H bands would decrease, and the characteristic C-O-C stretching vibrations of the MOM ether groups would appear (typically around 1150-1050 cm⁻¹). nist.gov The carbonyl (C=O) stretch of the carboxylic acid would remain, likely shifting slightly upon protection of the adjacent hydroxyl groups. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic C=C stretching vibrations would be observable and could be monitored for any shifts indicative of changes in the electronic environment of the ring upon etherification.

Table 2: Key Infrared Absorption Bands for Monitoring the Synthesis of this compound

Functional GroupStarting Material (3,4-dihydroxybenzoic acid) Wavenumber (cm⁻¹)Product (this compound) Wavenumber (cm⁻¹)Change upon Reaction
Phenolic O-H Stretch~3400AbsentDisappearance
Carboxylic Acid O-H Stretch~3300-2500 (broad)~3300-2500 (broad)Remains
Carbonyl C=O Stretch~1680~1690Slight Shift
Ether C-O-C StretchAbsent~1150-1050Appearance

Note: The wavenumbers are approximate and can vary based on the specific molecular environment and sample state.

Chromatographic Methodologies for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for accurate monitoring of the reaction's progress and for the development of effective purification strategies.

High-Performance Liquid Chromatography (HPLC) is the premier technique for monitoring the conversion of 3,4-dihydroxybenzoic acid to "this compound." By taking small samples from the reaction mixture at various time points, one can quantify the disappearance of the starting material and the appearance of the mono- and di-protected products. A reversed-phase C18 column is commonly used for separating benzoic acid derivatives. scirp.org The mobile phase would typically consist of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.comsielc.com The separation is based on the polarity of the compounds; the di-protected product will be less polar and thus have a longer retention time than the dihydroxy starting material. This technique is also crucial for assessing the final purity of the isolated "this compound."

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound Synthesis

ParameterCondition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order 1. 3,4-dihydroxybenzoic acid, 2. Mono-MOM intermediate, 3. This compound

Note: This is a hypothetical method and would require optimization for this specific separation.

The synthesis of "this compound" involves the use of reagents like dimethoxymethane (B151124) or chloromethyl methyl ether. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying any volatile byproducts that may form during the reaction. nih.gov For GC-MS analysis, the carboxylic acid group of the main product would likely need to be derivatized (e.g., to a trimethylsilyl (B98337) ester) to increase its volatility. mpg.de This would allow for the separation and identification of not only the derivatized product but also any lower boiling point impurities that could indicate side reactions or the presence of unreacted starting materials.

Crystallographic Techniques for Solid-State Structure Determination of Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. While specific crystallographic data for derivatives of this compound are not widely published, the analysis of structurally related benzoic acid derivatives provides a clear framework for how such studies would be conducted and the nature of the expected findings.

The analysis of a closely related compound, 3,4-dimethoxybenzoic acid, reveals that it crystallizes in the triclinic space group P-1. researchgate.net This kind of detailed structural information allows for the precise measurement of bond lengths, bond angles, and torsion angles. For instance, in derivatives of benzoic acid, the carboxyl group is often observed to be slightly twisted out of the plane of the benzene ring. researchgate.net

The determination of the unit cell parameters is a fundamental output of X-ray diffraction analysis. These parameters define the size and shape of the basic repeating unit of the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Benzoic Acid Derivative (3,4-dimethoxybenzoic acid)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 4.8727(5)
b (Å) 8.4926(7)
c (Å) 11.2333(14)
α (°) 101.365(8)
β (°) 102.010(8)
γ (°) 105.784(8)
Volume (ų) 420.94(8)
Z 2

Data sourced from a study on 3,4-dimethoxybenzoic acid, a structurally similar compound. researchgate.net

For derivatives of this compound, X-ray crystallography would similarly provide critical insights into their solid-state conformation, the planarity of the molecule, and the supramolecular architecture established through hydrogen bonding and other weak interactions. This information is vital for understanding the material's physical properties and for quality control.

Reaction Calorimetry and Process Analytical Technology (PAT) for Synthetic Optimization

The synthesis of this compound, likely involving the protection of protocatechuic acid via a Williamson ether-type synthesis with chloromethyl methyl ether, requires careful control of reaction conditions to ensure safety, efficiency, and product quality. Reaction calorimetry and Process Analytical Technology (PAT) are advanced methodologies employed for achieving these goals.

Reaction Calorimetry is used to measure the heat evolved or absorbed during a chemical reaction. This is critical for the safe scale-up of chemical processes. By understanding the reaction exotherm, engineers can design appropriate cooling systems to prevent thermal runaway. Key parameters determined from reaction calorimetry include the heat of reaction, the adiabatic temperature rise (ΔTadia), and the Maximum Temperature of the Synthesis Reaction (MTSR). nih.gov For the synthesis of this compound, calorimetry would be essential to quantify the heat generated during the addition of the etherification agent, which is often highly reactive.

Process Analytical Technology (PAT) involves the in-situ monitoring of critical process parameters in real-time. katsura-chemical.co.jp This allows for a dynamic understanding and control of the reaction as it happens. For the synthesis of this compound, several PAT tools could be implemented:

In-situ Infrared (IR) Spectroscopy (ReactIR®) : A probe inserted directly into the reaction vessel can monitor the concentration of reactants, intermediates, and the final product over time. katsura-chemical.co.jp For example, one could track the disappearance of the phenolic -OH stretching frequency and the appearance of the C-O-C ether stretching frequency to determine the reaction's endpoint accurately.

Automated Laboratory Reactors (ALRs) : Systems like EasyMax® allow for precise, automated control over reaction parameters such as temperature, dosing rate, and stirring speed. katsura-chemical.co.jpyoutube.com This enables the systematic exploration of the reaction space to find optimal conditions.

The combination of these techniques allows for a comprehensive optimization of the synthesis. For instance, a Design of Experiments (DoE) approach could be used, where factors like temperature, reagent stoichiometry, and addition rate are systematically varied. nih.gov PAT tools would provide real-time data on how these changes affect reaction rate and yield, while reaction calorimetry would ensure that all tested conditions are thermally safe.

Table 2: Parameters for Synthetic Optimization using PAT and Calorimetry

Parameter Monitored/Controlled by Purpose
Reaction Temperature Automated Laboratory Reactor, Thermocouple Optimize reaction rate and selectivity, ensure safety. numberanalytics.com
Reagent Addition Rate Automated Dosing Pump Control reaction exotherm, minimize side-product formation. youtube.com
Reactant/Product Concentration In-situ IR Spectroscopy Monitor reaction progress and determine endpoint. katsura-chemical.co.jp
Heat Flow Reaction Calorimeter Quantify heat of reaction for safe scale-up. nih.gov

By applying these advanced methodologies, the synthesis of this compound can be transformed from a laboratory procedure to a robust, well-understood, and safe manufacturing process, ensuring high purity and yield.

Future Research Directions and Unexplored Avenues for 3,4 Bis Methoxymethoxy Benzoic Acid

Novel Catalytic Transformations Utilizing 3,4-bis(methoxymethoxy)benzoic Acid

The structure of this compound presents multiple sites for catalytic functionalization, offering the potential to generate a diverse array of novel derivatives. Future research could focus on leveraging the existing functional groups to direct or participate in catalytic reactions.

One promising area is the catalytic C-H functionalization of the aromatic ring. The electron-donating nature of the MOM-protected hydroxyl groups can activate the ring towards electrophilic aromatic substitution. Research into late-stage functionalization using transition metal catalysis (e.g., palladium, rhodium, iridium) could introduce new substituents at the 2, 5, or 6 positions, thereby expanding the molecular diversity accessible from this starting material.

Furthermore, the carboxylic acid group can be a handle for various catalytic transformations. For instance, it could be used in catalytic decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Additionally, the development of catalysts for the selective ortho-functionalization directed by the carboxylic acid group would be a valuable tool for creating highly substituted and complex aromatic compounds.

Potential Catalytic TransformationCatalyst SystemPotential Outcome
C-H Arylation/AlkenylationPalladium, Rhodium, or Iridium catalysts with appropriate ligandsIntroduction of new aryl or vinyl groups on the aromatic ring
Decarboxylative Cross-CouplingCopper or Palladium catalystsFormation of biaryl or vinylarene derivatives
Ortho-Hydroxylation/AminationTransition metal catalysts with directing group assistanceIntroduction of hydroxyl or amino groups at the C2 or C6 position

Asymmetric Synthesis Incorporating Chiral Derivatives of this compound

The development of chiral derivatives of this compound could unlock its potential in asymmetric synthesis, a critical field for the production of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govnumberanalytics.com One key avenue would be to utilize the carboxylic acid functionality to attach chiral auxiliaries. These auxiliaries can control the stereochemical outcome of subsequent reactions, after which they can be removed to yield the desired chiral product. numberanalytics.comwikipedia.orgsigmaaldrich.com

Another approach involves the synthesis of chiral ligands derived from this compound. For example, the carboxylic acid could be converted into an amide with a chiral amine, or the aromatic ring could be functionalized with chiral phosphine (B1218219) or oxazoline (B21484) groups. Such ligands could then be used in transition metal-catalyzed asymmetric reactions. The development of chiral phosphoric acids derived from binaphthol (BINOL) has been highly successful in asymmetric catalysis, suggesting a similar strategy could be applied to derivatives of this compound. longdom.orgnih.gov

ApproachExamplePotential Application
Chiral AuxiliariesAttachment of Evans' oxazolidinones or Oppolzer's camphorsultamDiastereoselective alkylations, aldol (B89426) reactions, or Diels-Alder reactions
Chiral LigandsSynthesis of chiral phosphine or N-heterocyclic carbene (NHC) ligandsAsymmetric hydrogenation, cross-coupling reactions, or cycloadditions
Chiral CatalystsDevelopment of chiral Brønsted or Lewis acidsEnantioselective carbonyl reductions or carbon-carbon bond-forming reactions

Exploration of Sustainable Synthetic Pathways for this compound and its Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis. wjpmr.comjddhs.combeilstein-journals.org Future research should focus on developing more sustainable methods for the synthesis of this compound and its subsequent transformations. This includes the use of greener solvents, minimizing waste, and employing catalytic methods to improve atom economy. beilstein-journals.org

The protection of the catechol moiety with MOM groups typically involves the use of chloromethyl methyl ether, a carcinogenic reagent. total-synthesis.com Exploring alternative, less hazardous protecting group strategies or developing in-situ generation methods for the protecting agent could significantly improve the sustainability of the synthesis. Furthermore, the use of biocatalysis or photocatalysis for the synthesis and functionalization of this compound could offer milder and more environmentally benign reaction conditions. nih.gov For instance, solvent-free reaction conditions, where reactants are ground together, have been shown to be an effective green chemistry approach for some reactions. chemijournal.com

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses for Compounds Derived from this compound

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. acs.orgyoutube.com These tools can be employed to predict the reactivity of this compound and its derivatives, as well as to design novel and efficient synthetic routes. acs.orgnih.gov

Discovery of Unanticipated Applications in Advanced Materials or Chemical Biology

The unique structure of this compound makes it an interesting candidate for applications in materials science and chemical biology. The phenolic nature of the deprotected core suggests its potential use as a monomer in the synthesis of novel polymers. rsc.org For instance, it could be incorporated into polyesters, polyamides, or epoxy resins to impart specific properties such as thermal stability, adhesion, or antioxidant capabilities. The ability to deprotect the MOM groups post-polymerization could also lead to functional materials with tunable properties.

In the realm of chemical biology, this compound and its derivatives could serve as scaffolds for the design of biologically active molecules. The catechol moiety is a common feature in many natural products and pharmaceuticals. researchgate.net The ability to selectively functionalize the aromatic ring and the carboxylic acid group allows for the creation of a library of compounds that could be screened for various biological activities.

Addressing Methodological Challenges in Complex Synthetic Sequences Involving this compound

A significant hurdle in the use of this compound in multi-step synthesis is the management of the MOM protecting groups. total-synthesis.comfiveable.me While generally stable, their removal requires acidic conditions which may not be compatible with other sensitive functional groups in a complex molecule. total-synthesis.comfiveable.me The presence of two MOM groups also raises the issue of selective deprotection.

Future research should focus on developing milder and more selective deprotection methods. This could involve the use of specific Lewis acids, enzymatic cleavage, or photolabile MOM variants. total-synthesis.comacs.org An alternative strategy is to employ an orthogonal protecting group strategy, where different protecting groups with non-overlapping deprotection conditions are used for the two hydroxyl groups. organic-chemistry.org Overcoming these methodological challenges will be crucial for unlocking the full synthetic potential of this compound in the synthesis of complex target molecules. rsc.orgjocpr.com

Q & A

Q. What are the optimized synthetic routes for 3,4-bis(methoxymethoxy)benzoic acid, and how can competing side reactions be minimized?

The synthesis often involves alkylation of hydroxyl groups on benzoic acid derivatives. For example, a method adapted from Erlotinib synthesis uses alkylation of 3,4-dihydroxybenzoic acid ethyl ester with 2-bromoethyl methyl ether in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in refluxing acetone . Nitration and reduction steps may follow. To minimize side reactions (e.g., over-alkylation or hydrolysis of methoxymethoxy groups), strictly anhydrous conditions and controlled stoichiometry are critical. Monitoring via TLC or HPLC during intermediate stages ensures purity .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Chemical stability : Exposure to acidic/basic conditions (e.g., pH 2–12 buffers) and strong oxidizing agents, which may cleave methoxymethoxy groups .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.
    Stable under normal storage (room temperature, inert atmosphere), but incompatible with strong oxidizers; decomposition may release carbon oxides .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC/UPLC : Quantify purity using reverse-phase columns (C18) with UV detection at ~254 nm.
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethoxy groups at C3 and C4). Aromatic protons typically appear δ 6.8–7.5 ppm, with methoxy signals at δ 3.3–3.8 ppm .
  • Mass spectrometry (ESI/TOF) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray crystallography : For solid-state structure determination, SHELXL/SHELXS programs are widely used for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic processes : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of substituents).
  • Impurity interference : Cross-validate with LC-MS to rule out byproducts. For unresolved signals, 2D NMR (COSY, HSQC) can assign overlapping peaks .

Q. What strategies are effective in designing coordination polymers or metal-organic frameworks (MOFs) using this compound as a linker?

The carboxylic acid group enables coordination with metal ions (e.g., Mn(II), Zn(II)). Key considerations:

  • Solvent choice : Hydrothermal/solvothermal conditions (e.g., N-methyl pyrrolidone/water mixtures) promote crystallization .
  • pH control : Deprotonation of the carboxylic acid (pH > 4) enhances metal binding.
  • Co-ligands : Auxiliary ligands like 4,4′-bipyridine can modulate topology .
    Characterize via PXRD, TGA, and BET surface area analysis to confirm framework stability and porosity.

Q. How can computational methods predict the reactivity of this compound in catalytic or photodegradation studies?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in photocatalytic applications .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug design.
  • Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Q. What safety protocols are essential for handling this compound in high-temperature or high-pressure reactions?

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation during reactions.
  • Pressure-rated equipment : For autoclave-based syntheses, ensure vessels are rated for >5 bar.
  • Ventilation : Fume hoods mandatory due to potential release of carbon oxides .
  • PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles. Toxicity data are limited; assume acute toxicity and avoid inhalation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS NumberKey StepReference
3,4-Dihydroxybenzoic acid ethyl esterN/AAlkylation precursor
4,5-Bis(2-methoxyethoxy)-2-nitrobenzoic acid ethyl ester183322-16-9Nitration product

Q. Table 2. Recommended Analytical Parameters

TechniqueConditionsCritical Observations
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/minRetention time ~8.2 min
¹H NMRDMSO-d₆, 400 MHzδ 3.75 (s, 6H, OCH₃)
X-raySHELXL refinement, Mo-Kα radiationSpace group P2₁/c, Z = 4

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